9s,13r-12-Oxophytodienoic Acid
Overview
Description
“9s,13r-12-Oxophytodienoic Acid” is the (9R,13R)-diastereomer of 12-oxophytodienoic acid. It is an oxo carboxylic acid, a carbocyclic fatty acid, and an olefinic fatty acid . It is also a conjugate acid of a (9R,13R)-12-oxophytodienoate .
Synthesis Analysis
The compound “(9S,13R)-12-oxo-phytodienoic acid (AA-24)” was extracted from Artemisia anomala and was first screened as an anti-inflammatory candidate .Molecular Structure Analysis
The molecular formula of “this compound” is C18H28O3 . The molecular weight is 292.4 g/mol .Chemical Reactions Analysis
The compound “(9S,13R)-12-oxo-phytodienoic acid” has been found to decrease inducible nitric oxide synthase (iNOS), nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2) and prostaglandin I2 (PGI2) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 292.4 g/mol . The XLogP3-AA is 4.7 . It has 1 hydrogen bond donor count .Scientific Research Applications
Plant Growth and Defense Responses
12-oxo-Phytodienoic acid (OPDA) is a primary precursor of (-)-jasmonic acid (JA), which triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes. These genes activate and fine-tune defense responses, as well as growth processes in plants . The physio-molecular activities of OPDA signaling in plants interconnect the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Anti-Inflammatory Applications
(9S,13R)-12-oxo-phytodienoic acid (AA-24) extracted from Artemisia anomala has been screened as an anti-inflammatory candidate. It decreases inducible nitric oxide synthase (iNOS), nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) .
Modulation of Macrophage Polarization
AA-24 suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype . It blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) .
Inhibition of mPGES-1
AA-24 selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice .
Oxylipin Signaling
Oxylipins, the oxygenated derivative of fatty acids (FAs), are critical signal molecules in diverse physiological processes in life, including plants and animals . In plants, oxylipins are involved in a layer of defense and ontogenetic pathways .
Medicinal Values of Phyto-Oxylipins
Recent studies have illuminated the medicinal values of phyto-oxylipins, presenting their anticancer, anti-inflammatory, and antioxidative activities .
Mechanism of Action
Target of Action
The primary targets of 9s,13r-12-Oxophytodienoic Acid are microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. mPGES-1 is involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and fever . iNOS is responsible for the production of nitric oxide (NO), a free radical involved in various physiological processes including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound interacts with its targets by inhibiting the activity of mPGES-1 and decreasing the production of iNOS, NO, mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) . This results in a reduction of inflammation and fever .
Biochemical Pathways
The compound affects the NF-κB and Nrf2/HO-1 pathways . It suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype, blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . These pathways are involved in the regulation of immune response and oxidative stress .
Pharmacokinetics
The compound’s ability to inhibit mpges-1 and modulate macrophage polarization suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the attenuation of inflammation. It selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice . This suggests that it could be a promising candidate for developing anti-inflammatory drugs .
Action Environment
As the compound is extracted from artemisia anomala , its efficacy and stability might be influenced by factors such as the quality of the plant material, extraction methods, and storage conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMAFAPLCGXGK-TTXFDSJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 9S,13R-12-Oxophytodienoic Acid and cancer research?
A1: Recent research has explored the anti-cancer properties of various plant extracts, including those from the Sternbergia genus. A study published in 2022 [] investigated the ethanolic extract of Sternbergia clusiana bulbs (SbBEE) and its effects on the MCF-7 breast cancer cell line. Interestingly, this compound (9S,13R-12-OPDA) was identified as one of the compounds present in SbBEE through liquid chromatography coupled with mass spectrometry. While the study demonstrated SbBEE's overall pro-apoptotic activity on MCF-7 cells, further research is needed to delineate the specific role and mechanism of action of 9S,13R-12-OPDA in this context.
Q2: Does the research provide information on how this compound itself interacts with cancer cells?
A2: The research primarily focuses on the effects of the complete SbBEE extract []. While 9S,13R-12-OPDA is identified as a constituent of this extract, the study doesn't isolate its specific effects on MCF-7 cells. Therefore, further research is necessary to determine the precise mechanisms through which 9S,13R-12-OPDA might interact with cancer cells and contribute to the observed anti-cancer activity.
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